3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine
Description
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
3-(6-methylpyridazin-3-yl)prop-2-yn-1-amine |
InChI |
InChI=1S/C8H9N3/c1-7-4-5-8(11-10-7)3-2-6-9/h4-5H,6,9H2,1H3 |
InChI Key |
VOBJJQCELYYGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)C#CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine can be achieved through various synthetic routes. One common method involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an amine, and an alkyne. This reaction is typically catalyzed by a transition metal, such as copper or zinc, under solvent-free conditions . The reaction conditions often include moderate temperatures and the use of a base to facilitate the coupling process.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve large-scale A3 coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product . Additionally, the use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .
Scientific Research Applications
Overview
3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine is an organic compound with significant potential in various scientific and industrial applications. Its unique structure allows it to serve as a versatile building block in organic synthesis, particularly in medicinal chemistry and material science. This article explores its applications across different fields, supported by case studies and data tables.
Medicinal Chemistry
This compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing new drugs targeting various diseases.
Case Study: CYP2A6 Inhibition
Research has shown that modifications at the 4-position of the pyridine ring can enhance the compound's inhibitory activity against cytochrome P450 2A6 (CYP2A6), an enzyme involved in nicotine metabolism. A study demonstrated that methyl substitution at this position resulted in a significant increase in potency, with an IC50 value of 0.055 µM . This finding suggests that derivatives of this compound could be explored as smoking cessation aids.
The compound exhibits promising biological activities, including antimicrobial and anti-inflammatory properties. These activities are attributed to its ability to interact with specific molecular targets within biological pathways.
Mechanism of Action
The mechanism involves binding to enzymes and receptors, modulating their activity, which can lead to therapeutic effects. For instance, studies have indicated potential applications in treating infections due to its antimicrobial properties.
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in various synthetic routes, including palladium-catalyzed reactions, which are essential for creating diverse chemical libraries for drug discovery.
Specialty Chemicals
The compound is also relevant in the production of specialty chemicals used in various industries. Its unique properties allow for the development of materials with specific functionalities, such as improved thermal stability or enhanced reactivity.
Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Heterocyclic Core Variations
- Pyridazine vs. Pyridine: 3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride () shares the propargylamine group but replaces pyridazine with pyridine. N-(6-Methylpyridazin-3-yl)-1-m-tolyl-1H-benzo[d]imidazol-5-amine·HCl () uses pyridazine as a linker to benzimidazole, highlighting pyridazine’s role in bridging aromatic systems for enhanced π-π stacking .
Pyridazine vs. Thiophene :
Propargylamine Substituent Modifications
- N-Benzyl Propargylamines: Compounds 69–72 () feature N-benzyl groups on the propargylamine, increasing lipophilicity. N,N-Dimethyl-3-(4-(4-morpholinopiperidin-1-yl)pyrimidin-2-yl)propan-1-amine () replaces the alkyne with a saturated propane chain, eliminating conjugation effects critical for interactions like MAO inhibition .
Propargylamine in Hybrid Molecules :
Enzyme Inhibition
- MAO-A Selectivity : identifies propargylamine as critical for MAO-A inhibition (IC50 = 0.83–0.97 μM). The pyridazine ring in the target compound may enhance selectivity via additional hydrogen bonding with flavin adenine dinucleotide (FAD) cofactors .
- Anti-Alzheimer’s Potential: Hybrids like N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)prop-2-yn-1-amine () combine propargylamine with benzylpiperidine for dual cholinesterase and Aβ aggregation inhibition. The pyridazine core could similarly enhance multifunctionality .
Cardioprotective Activity
- Compounds like (E)-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl)-N-(prop-2-yn-1-yl)acrylamide () show cardioprotection in H9c2 cells. The target compound’s pyridazine may improve membrane permeability compared to bulkier dibenzoazepine systems .
Physicochemical Data
Biological Activity
3-(6-Methylpyridazin-3-yl)prop-2-yn-1-amine is a novel compound that belongs to the class of propargylamines, characterized by its unique structural features which include a pyridazine ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
The molecular formula of this compound is . It exhibits various chemical reactivities such as oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives useful in biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding and subsequent catalysis. This mechanism is crucial for its potential therapeutic applications in treating neurodegenerative diseases and cancer.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For example, derivatives of pyridine-based compounds have demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating their potency .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| This compound | <125 | 75 |
| Pargyline | 100 | 50 |
| Rasagiline | 80 | 60 |
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties. It has been evaluated for its potential in inhibiting monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation and cognitive function .
Study on Enzyme Inhibition
A study focused on the inhibitory effects of various pyridazine derivatives, including this compound, revealed significant inhibition of cytochrome P450 enzymes at certain concentrations. The compound exhibited an IC50 value of 0.055 µM against CYP2A6, indicating its potential as a therapeutic agent in managing metabolic disorders .
Antitumor Activity
In another investigation, the compound was assessed for its antitumor properties. Preliminary results suggested that it could inhibit the growth of cancer cell lines through apoptosis induction mechanisms. The specific pathways affected by this compound are still under investigation but show promise for future cancer therapies .
Q & A
Q. Table 1: Representative Reaction Conditions
| Reactants | Catalyst/Additives | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| N-Benzylprop-2-yn-1-amine + 3-Bromo-6-methylpyridazine | PdCl₂(PPh₃)₂, CuI | CH₃CN | 67–88% |
Advanced: How can regioselectivity challenges in alkyne functionalization be mitigated during synthesis?
Methodological Answer:
Regioselectivity in alkyne reactions is influenced by steric and electronic factors. Strategies include:
- Additive Use: Aryl iodides (e.g., 1-iodo-3-substituted benzene) enhance selectivity by stabilizing reactive intermediates .
- Catalyst Tuning: Bulky ligands (e.g., PPh₃) or alternative Pd complexes (e.g., Pd(OAc)₂) reduce side reactions .
- Temperature Control: Lower temperatures (0–25°C) favor kinetic over thermodynamic products .
Basic: What spectroscopic and analytical techniques are essential for structural validation?
Methodological Answer:
- ¹H/¹³C NMR: Identify proton environments (e.g., alkyne protons at δ 2.5–3.5 ppm, pyridazine aromatic protons at δ 7.0–8.5 ppm) .
- HRMS: Confirm molecular formula (e.g., [M+H]⁺ for C₉H₁₀N₃ requires m/z 160.0871) .
- IR Spectroscopy: Detect alkyne stretches (~2100 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
Q. Table 2: Representative Spectral Data
| Compound | ¹H NMR (δ, ppm) | HRMS [M+H]⁺ | Reference |
|---|---|---|---|
| N-Benzyl-3-(3-bromophenyl)prop-2-yn-1-amine | 7.3–7.5 (m, Ar-H), 3.8 (s, CH₂) | 315.0121 |
Advanced: How can crystallographic data discrepancies with computational models be resolved?
Methodological Answer:
- Refinement Tools: Use SHELXL for high-resolution crystallography to resolve hydrogen bonding patterns and torsional angles .
- Hydrogen Bond Analysis: Graph set analysis (e.g., Etter’s rules) identifies persistent intermolecular interactions (e.g., N-H···N) .
- Computational Validation: Compare DFT-optimized geometries (e.g., Gaussian09) with experimental XRD data to reconcile bond-length deviations .
Advanced: What strategies optimize biological activity in enzyme inhibition studies?
Methodological Answer:
- Structure-Activity Relationship (SAR): Modify pyridazine substituents (e.g., methyl vs. methoxy) to enhance binding to targets like MAO-B or cholinesterases .
- Dual Inhibitors: Design hybrid molecules (e.g., combining propargylamine and indole moieties) for multi-target engagement .
- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities prior to synthesis .
Basic: What safety protocols are critical for handling propargylamine derivatives?
Methodological Answer:
- Storage: Keep under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
- PPE: Use gloves, goggles, and fume hoods due to flammability (Class 3) and toxicity (H225, H314) .
- Waste Disposal: Neutralize acidic/basic byproducts before aqueous disposal .
Advanced: How does solvent polarity influence reaction efficiency in Pd-catalyzed couplings?
Methodological Answer:
- Polar Aprotic Solvents: CH₃CN or DMF enhance Pd catalyst stability and substrate solubility .
- Coordination Effects: Solvents with lone-pair donors (e.g., THF) may compete with substrates for Pd coordination, reducing yields .
Advanced: What computational methods predict regioselectivity in alkyne additions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
